molecular formula C19H24N4O9 B13405127 3-Desmethyl Trimethoprim Glucuronide

3-Desmethyl Trimethoprim Glucuronide

Cat. No.: B13405127
M. Wt: 452.4 g/mol
InChI Key: SRNPKATUMDBEQL-FRTWLMODSA-N
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Description

3-Desmethyl Trimethoprim Glucuronide: is a metabolite of Trimethoprim, an antibiotic commonly used to treat urinary tract infections. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is added to 3-Desmethyl Trimethoprim, enhancing its solubility and facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Desmethyl Trimethoprim Glucuronide typically involves the enzymatic glucuronidation of 3-Desmethyl Trimethoprim. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer the glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 3-Desmethyl Trimethoprim .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in bioreactors under controlled temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Desmethyl Trimethoprim Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety .

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 3-Desmethyl Trimethoprim and glucuronic acid.

    Conjugation: this compound.

Mechanism of Action

3-Desmethyl Trimethoprim Glucuronide exerts its effects through the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolic acid (THF). By inhibiting DHFR, the compound prevents the formation of THF, thereby disrupting bacterial DNA synthesis and leading to bacterial cell death . The glucuronidation process enhances the solubility and excretion of the compound, facilitating its removal from the body .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H24N4O9

Molecular Weight

452.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H24N4O9/c1-29-9-4-7(3-8-6-22-19(21)23-16(8)20)5-10(14(9)30-2)31-18-13(26)11(24)12(25)15(32-18)17(27)28/h4-6,11-13,15,18,24-26H,3H2,1-2H3,(H,27,28)(H4,20,21,22,23)/t11-,12-,13+,15-,18+/m0/s1

InChI Key

SRNPKATUMDBEQL-FRTWLMODSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC

Origin of Product

United States

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